2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid
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Overview
Description
The compound “2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the construction of the ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including the compound , is characterized by the presence of a five-membered pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be diverse, depending on the functional groups present in the molecule. For instance, the presence of a cyano group can lead to reactions such as nucleophilic addition or substitution . The presence of an enamide group can also influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives depend on their specific structure. For instance, the presence of a pyrrolidine ring can influence the molecule’s physicochemical parameters, contributing to its biological activity .Scientific Research Applications
Co-Crystal Formation and Hydrogen Bonding
Research has demonstrated the ability of benzoic acid derivatives to form co-crystals and engage in hydrogen bonding. For instance, a study on benzoic acid derivatives highlights their role in forming extended ribbons through hydrogen bonding, which is crucial in materials science and crystal engineering (Lemmerer & Bourne, 2012).
Liquid Crystalline Behavior
Benzoic acid derivatives are also pivotal in the development of liquid crystalline complexes. These complexes, formed through hydrogen bonding, exhibit enantiotropic nematic phases, which have significant implications in the field of liquid crystal technology (Alaasar & Tschierske, 2019).
Catalytic Applications
The derivatives of benzoic acid find use in catalysis. A study on water-soluble half-sandwich complexes involving benzoic acid derivatives shows their efficiency in catalytic transfer hydrogenation of carbonyl compounds. This has broad implications in green chemistry and sustainable industrial processes (Prakash et al., 2014).
Synthesis of Heterocyclic Compounds
Benzoic acid derivatives are utilized in synthesizing various heterocyclic compounds. These compounds have vast applications ranging from pharmaceuticals to material science. One such study demonstrates the synthesis of compounds like furanones and pyrrolinones starting from benzoic acid derivatives (Soliman et al., 2010).
Pharmaceutical Interest
In pharmaceutical research, the modification and reaction of benzoic acid derivatives have led to the creation of compounds with potential anti-cancer properties. This is evident in a study that synthesized pyrrolo[3′,2′:4,5]thiopyrano[3,2-b]pyridin-2-ones, showing inhibitory activity against human tumor cell lines (Barraja et al., 2012).
Renewable Building Blocks in Polymer Science
Benzoic acid derivatives are also explored as renewable building blocks in the synthesis of polybenzoxazine, a material with a wide range of applications. This approach aligns with the goals of sustainable and green chemistry (Trejo-Machin et al., 2017).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with various biological activities, including dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, and adenosine receptor antagonists .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways, including those involved in cancer, bacterial infections, and other diseases .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, including anticancer, antibacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The environmental conditions can significantly impact the efficiency of the suzuki–miyaura coupling reaction, a common method for synthesizing such compounds .
Safety and Hazards
Future Directions
The future directions in the study of pyrrolidine derivatives, including “2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid”, could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of the pyrrolidine ring or introducing new functional groups .
Properties
IUPAC Name |
2-[[2-cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c22-14-16(20(25)23-19-6-2-1-5-18(19)21(26)27)13-15-7-9-17(10-8-15)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12H2,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOUGLWWKHLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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